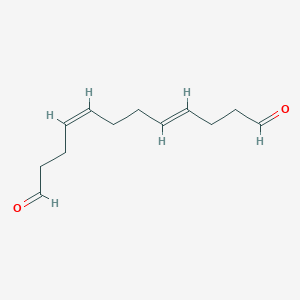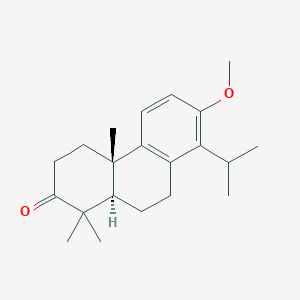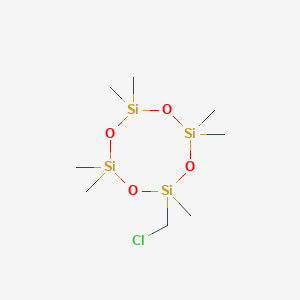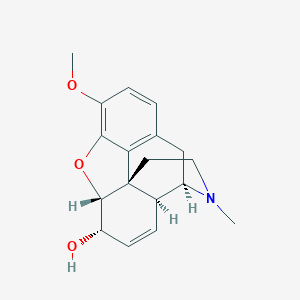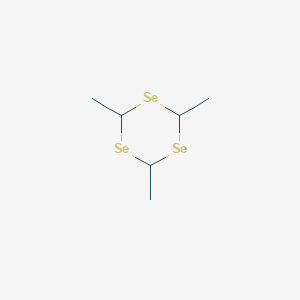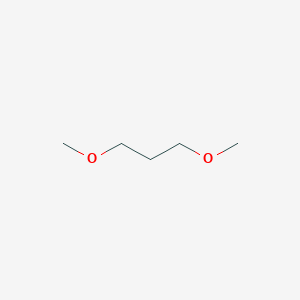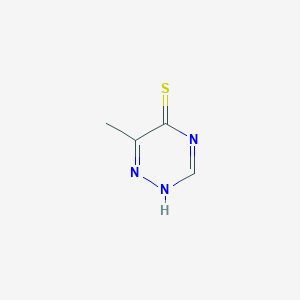
2,3,4,5,6-五氯苯甲醇
描述
2,3,4,5,6-Pentachlorobenzenemethanol (PCBM) is a synthetic organic compound that is widely used in scientific research applications. It is known for its unique chemical properties and is used as a reagent in several laboratory experiments.
科学研究应用
还原脱氯和环境修复
研究表明,化合物如2,3,4,5,6-五氯苯甲醇可以经历还原脱氯,这在环境化学中具有重要意义。例如,Assaf-Anid、Nies和Vogel(1992)在水相仿生系统中使用维生素B12展示了多氯联苯和六氯苯的还原脱氯(Assaf-Anid, Nies, & Vogel, 1992)。这个过程对于处理危险环境污染物的解毒至关重要。
有毒化合物的降解
已经探讨了利用新型氧化剂降解有毒化合物,如五氯酚(PCP)。Zamora-Garcia等人(2017)研究了电化学生成的Ag(OH)4-作为强氧化剂处理PCP的方法,突显了这类化合物在环境修复中的重要性(Zamora-Garcia et al., 2017)。
催化还原和脱氯
另一个重要应用是在氯化物的催化还原和脱氯中。Lei等人(2021)提出了一种使用低含量沉积的钯与g-C3N4作为催化剂对高氯苯进行快速完全脱氯的策略。这种方法对于五氯苯等化合物特别有效(Lei et al., 2021)。
光转化和环境影响
已经研究了化合物如五氯酚(PCP)的光转化及其在环境中的影响。Piccinini、Pichat和Guillard(1998)在紫外辐射下研究了PCP薄层的光转化,展示了在环境背景下形成各种氯化和非氯化产物的过程(Piccinini, Pichat, & Guillard, 1998)。
属性
CAS 编号 |
16022-69-8 |
|---|---|
产品名称 |
2,3,4,5,6-Pentachlorobenzenemethanol |
分子式 |
C7H3Cl5O |
分子量 |
280.4 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentachlorophenyl)methanol |
InChI |
InChI=1S/C7H3Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 |
InChI 键 |
RVCKCEDKBVEEHL-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
规范 SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
熔点 |
193°C |
其他 CAS 编号 |
16022-69-8 |
物理描述 |
Solid |
溶解度 |
7.13e-06 M 0.002 mg/mL at 20 °C |
同义词 |
(2,3,4,5,6-pentachlorophenyl)methanol |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

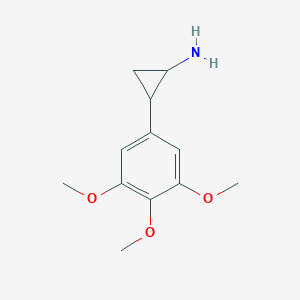
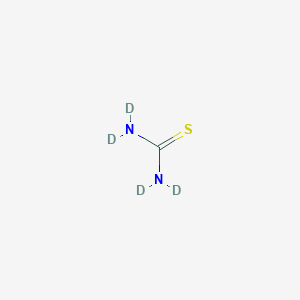
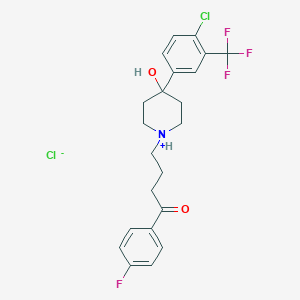
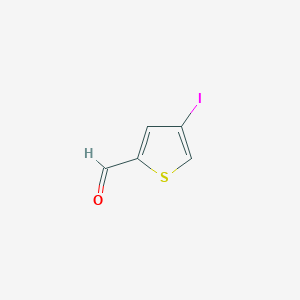
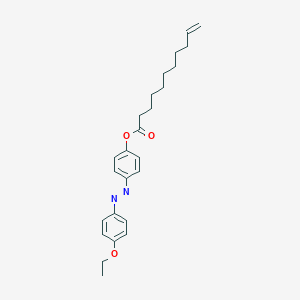
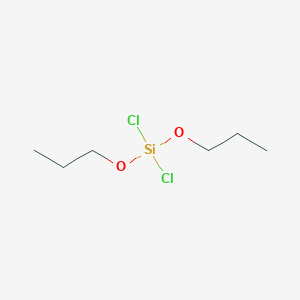
![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)
